N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
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Overview
Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
This compound has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrimidinone Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazole Derivatives: These compounds also contain the pyrazole ring and have been studied for their biological activities.
Uniqueness: N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide stands out due to its specific substitution pattern and the presence of both pyrimidinone and pyrazole rings, which contribute to its unique chemical and biological properties.
Biological Activity
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyrimidine moiety and a pyrazole ring. Its chemical formula is C14H19N5O2, with a molecular weight of 289.33 g/mol. The IUPAC name reflects its intricate design: this compound.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in signal transduction pathways. Notably, it has shown potential as an inhibitor of adenylyl cyclase type 1 (AC1), which plays a critical role in chronic pain sensitization and memory processes. The inhibition of AC1 suggests that the compound could be beneficial in managing conditions associated with chronic pain and cognitive disorders .
Pharmacological Effects
The compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of similar scaffolds possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
- Analgesic Properties : Given its mechanism of inhibiting AC1, it may also provide analgesic effects, making it a candidate for pain management therapies .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit low micromolar potency against AC1. For instance, one study reported an IC50 value of 1.4 µM for AC1 inhibition, indicating strong activity against this target .
In Vivo Studies
Preliminary animal studies have indicated that the compound can significantly reduce pain responses in models of inflammatory pain. These findings support the hypothesis that it may serve as an effective analgesic agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-9-15(20-16(24)10-14-7-5-4-6-8-14)23(22-11)18-19-13(3)12(2)17(25)21-18/h4-9H,10H2,1-3H3,(H,20,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZLKOBYDJZGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC(=C(C(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.